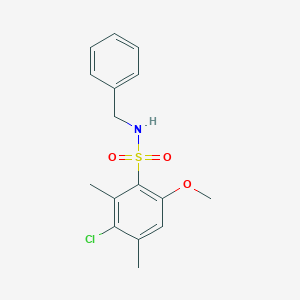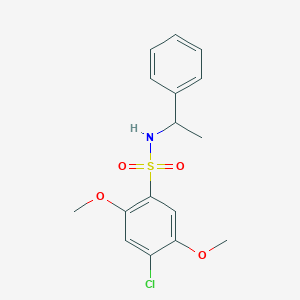![molecular formula C26H21Cl2N3O3 B288640 5-{[4-(3,4-dichlorophenyl)piperazino]carbonyl}-2-(4-methylphenyl)-1H-isoindole-1,3(2H)-dione](/img/structure/B288640.png)
5-{[4-(3,4-dichlorophenyl)piperazino]carbonyl}-2-(4-methylphenyl)-1H-isoindole-1,3(2H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-{[4-(3,4-dichlorophenyl)piperazino]carbonyl}-2-(4-methylphenyl)-1H-isoindole-1,3(2H)-dione, also known as AG-1478, is a small molecule inhibitor of the epidermal growth factor receptor (EGFR). It has been extensively studied for its potential use in cancer therapy due to its ability to inhibit the growth and proliferation of cancer cells.
Wirkmechanismus
5-{[4-(3,4-dichlorophenyl)piperazino]carbonyl}-2-(4-methylphenyl)-1H-isoindole-1,3(2H)-dione works by binding to the ATP-binding site of the EGFR tyrosine kinase domain, thus inhibiting the tyrosine kinase activity of the receptor. This leads to the inhibition of downstream signaling pathways, which are involved in cell growth and proliferation.
Biochemical and Physiological Effects:
5-{[4-(3,4-dichlorophenyl)piperazino]carbonyl}-2-(4-methylphenyl)-1H-isoindole-1,3(2H)-dione has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the phosphorylation of EGFR and downstream signaling molecules, such as AKT and ERK. It has also been shown to induce apoptosis in cancer cells, and to inhibit angiogenesis, the process by which new blood vessels are formed.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 5-{[4-(3,4-dichlorophenyl)piperazino]carbonyl}-2-(4-methylphenyl)-1H-isoindole-1,3(2H)-dione is that it is a small molecule inhibitor, which makes it easier to administer and study in vitro and in vivo. However, one limitation is that it is not specific to EGFR, and can also inhibit other receptor tyrosine kinases, such as HER2 and c-Met.
Zukünftige Richtungen
There are a number of future directions for the study of 5-{[4-(3,4-dichlorophenyl)piperazino]carbonyl}-2-(4-methylphenyl)-1H-isoindole-1,3(2H)-dione. One area of research is the development of more specific inhibitors of EGFR, which could have fewer off-target effects. Another area of research is the use of 5-{[4-(3,4-dichlorophenyl)piperazino]carbonyl}-2-(4-methylphenyl)-1H-isoindole-1,3(2H)-dione in combination with other cancer therapies, such as chemotherapy and radiation therapy, to improve treatment outcomes. Finally, there is a need for further clinical trials to evaluate the safety and efficacy of 5-{[4-(3,4-dichlorophenyl)piperazino]carbonyl}-2-(4-methylphenyl)-1H-isoindole-1,3(2H)-dione in the treatment of various types of cancer.
Synthesemethoden
5-{[4-(3,4-dichlorophenyl)piperazino]carbonyl}-2-(4-methylphenyl)-1H-isoindole-1,3(2H)-dione can be synthesized using a variety of methods, including the reaction of 4-methylphenylhydrazine with 3,4-dichlorophenyl isocyanate to form the intermediate 4-(3,4-dichlorophenyl)semicarbazide. This intermediate can then be reacted with 2-(4-methylphenyl)isoindoline-1,3-dione to form 5-{[4-(3,4-dichlorophenyl)piperazino]carbonyl}-2-(4-methylphenyl)-1H-isoindole-1,3(2H)-dione.
Wissenschaftliche Forschungsanwendungen
5-{[4-(3,4-dichlorophenyl)piperazino]carbonyl}-2-(4-methylphenyl)-1H-isoindole-1,3(2H)-dione has been extensively studied for its potential use in cancer therapy. It has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo, and has been tested in clinical trials for the treatment of various types of cancer, including non-small cell lung cancer, breast cancer, and head and neck cancer.
Eigenschaften
Produktname |
5-{[4-(3,4-dichlorophenyl)piperazino]carbonyl}-2-(4-methylphenyl)-1H-isoindole-1,3(2H)-dione |
|---|---|
Molekularformel |
C26H21Cl2N3O3 |
Molekulargewicht |
494.4 g/mol |
IUPAC-Name |
5-[4-(3,4-dichlorophenyl)piperazine-1-carbonyl]-2-(4-methylphenyl)isoindole-1,3-dione |
InChI |
InChI=1S/C26H21Cl2N3O3/c1-16-2-5-18(6-3-16)31-25(33)20-8-4-17(14-21(20)26(31)34)24(32)30-12-10-29(11-13-30)19-7-9-22(27)23(28)15-19/h2-9,14-15H,10-13H2,1H3 |
InChI-Schlüssel |
IIBMYGWTCNTEAB-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)N4CCN(CC4)C5=CC(=C(C=C5)Cl)Cl |
Kanonische SMILES |
CC1=CC=C(C=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)C(=O)N4CCN(CC4)C5=CC(=C(C=C5)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















